molecular formula C12H9ClNNaO2S B1372302 Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate CAS No. 1171566-72-5

Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate

Cat. No. B1372302
CAS RN: 1171566-72-5
M. Wt: 289.71 g/mol
InChI Key: YHSHCPSNQHDBAY-UHFFFAOYSA-M
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Description

Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate is a chemical compound with the CAS Number: 1171566-72-5. It has a molecular weight of 289.72 and is typically stored at room temperature . The compound is usually in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10ClNO2S.Na/c13-9-3-1-2-8(4-9)5-11-14-10(7-17-11)6-12(15)16;/h1-4,7H,5-6H2,(H,15,16);/q;+1/p-1 . This indicates the presence of sodium, chlorine, nitrogen, oxygen, and sulfur atoms in the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 289.72 . It is typically stored at room temperature and is usually in powder form .

Scientific Research Applications

Antiviral Activity

Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate may exhibit antiviral properties due to its structural similarity to indole derivatives, which have been reported to show inhibitory activity against various viruses. For instance, certain indole derivatives have demonstrated effectiveness against influenza A and Coxsackie B4 virus by inhibiting viral replication .

Anti-inflammatory Activity

Compounds with an indole scaffold, like our compound of interest, are known to possess anti-inflammatory activities. This can be particularly useful in the development of new medications for treating chronic inflammatory diseases, potentially offering a novel approach to managing conditions such as arthritis or inflammatory bowel disease .

Anticancer Properties

Indole derivatives have been found to have anticancer activities, suggesting that Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate could be explored for its potential use in cancer treatment. Its mechanism may involve the disruption of cell proliferation and inducing apoptosis in cancerous cells .

Antimicrobial Effects

The structural features of indole derivatives confer antimicrobial properties, which could make Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate a candidate for the development of new antimicrobial agents. It could be effective against a range of bacterial and fungal pathogens .

Antidiabetic Activity

Research on indole derivatives has shown that they can exhibit antidiabetic effects, which implies that our compound might be used in the study and development of new antidiabetic drugs. These compounds can play a role in regulating blood glucose levels and improving insulin sensitivity .

Neuroprotective Effects

Indole-based compounds have been associated with neuroprotective effects, suggesting that Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate could be beneficial in the research of neurodegenerative diseases. It may help in protecting neuronal cells from damage and improve cognitive functions .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The compound is typically handled with standard laboratory precautions .

properties

IUPAC Name

sodium;2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S.Na/c13-9-3-1-2-8(4-9)5-11-14-10(7-17-11)6-12(15)16;/h1-4,7H,5-6H2,(H,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSHCPSNQHDBAY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=NC(=CS2)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClNNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate

CAS RN

1171566-72-5
Record name sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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